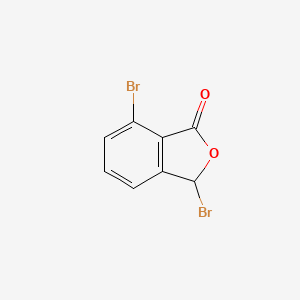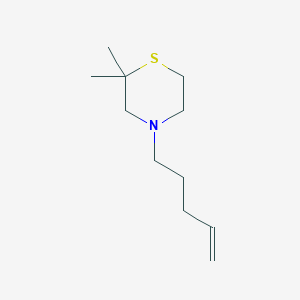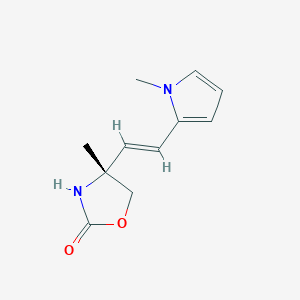
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, an oxazole ring, and a dibromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring, followed by the introduction of the dibromophenyl group. The piperidine ring is then incorporated, and the carboxylic acid group is introduced in the final steps. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the dibromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The dibromophenyl group may interact with enzymes or receptors, while the oxazole and piperidine rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Dibromobenzyl)piperidine: Shares the dibromophenyl and piperidine components but lacks the oxazole ring.
2,6-Dibromophenyl oxazole: Contains the dibromophenyl and oxazole rings but lacks the piperidine and carboxylic acid groups.
Uniqueness
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C17H18Br2N2O3 |
|---|---|
Poids moléculaire |
458.1 g/mol |
Nom IUPAC |
1-[[2-(2,6-dibromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H18Br2N2O3/c1-10-14(9-21-7-5-11(6-8-21)17(22)23)20-16(24-10)15-12(18)3-2-4-13(15)19/h2-4,11H,5-9H2,1H3,(H,22,23) |
Clé InChI |
WRSLJPBWLUTUMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=C(C=CC=C2Br)Br)CN3CCC(CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12856076.png)
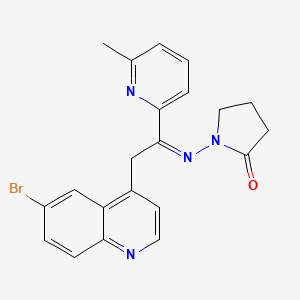

![N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12856098.png)
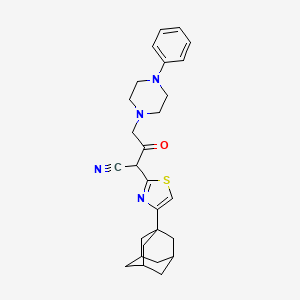
![7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B12856107.png)
![3-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12856113.png)
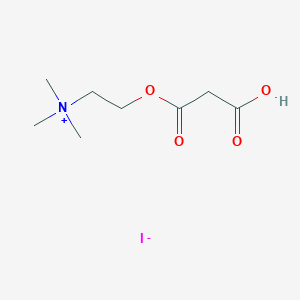
![2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12856119.png)
![5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12856122.png)
